molecular formula C16H18ClN3O2S B2830542 4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride CAS No. 1327518-07-9

4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

Cat. No. B2830542
CAS RN: 1327518-07-9
M. Wt: 351.85
InChI Key: OVPIWLBFNHDMFS-UHFFFAOYSA-N
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Description

The compound “4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is a derivative of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine . It is a solid substance with a molecular weight of 234.70 . The compound appears as a light orange to yellow to green powder or crystal .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the key steps is the reaction of 2-amino-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with an alkali metal nitrite in the presence of a reducing agent in an aqueous solution of an acidic compound .


Molecular Structure Analysis

The molecular formula of this compound is C8H10N2O2S·HCl . Unfortunately, the specific structure of “4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride” is not available in the sources I found.


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius . It has a melting point of 201 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Docking Studies A significant body of research focuses on the synthesis of novel pyridine and fused pyridine derivatives, including structures akin to 4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride. These compounds are prepared through various chemical reactions and assessed for their potential in biomedical applications. For instance, Flefel et al. (2018) synthesized a range of pyridine derivatives, exploring their antimicrobial and antioxidant activities, alongside in silico molecular docking screenings to evaluate their interactions with specific target proteins, indicating their potential in drug discovery and development processes (Flefel et al., 2018).

Antimicrobial and Antioxidant Properties Further investigations into pyridine derivatives have demonstrated their antimicrobial efficacy. Bhuiyan et al. (2006) explored the antimicrobial properties of new thienopyrimidine derivatives, revealing pronounced activity against various microbial strains. This underscores the potential of compounds similar to 4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride in addressing microbial infections (Bhuiyan et al., 2006).

Anticancer Activities The anticancer potential of these compounds is also a significant area of interest. Sarhan et al. (2010) assessed the antiproliferative activities of similar compounds, identifying promising candidates for further exploration as cancer therapeutics. These studies highlight the ability of such compounds to induce apoptosis and disrupt cell cycles in cancer cells, offering insights into their mechanism of action and potential therapeutic benefits (Sarhan et al., 2010).

Chemical Characterisation and Synthesis The chemical synthesis and characterisation of novel compounds, including diheteroaryl thienothiophene derivatives, are crucial for expanding the library of compounds with potential biological activities. Mabkhot et al. (2011) detailed the synthesis of such compounds, contributing to the foundational knowledge necessary for the development of new therapeutic agents (Mabkhot et al., 2011).

properties

IUPAC Name

4-acetyl-N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S.ClH/c1-10(20)11-3-5-12(6-4-11)15(21)18-16-17-13-7-8-19(2)9-14(13)22-16;/h3-6H,7-9H2,1-2H3,(H,17,18,21);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVPIWLBFNHDMFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride

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